BET-BAY 002 (S enantiomer)

描述

BenchChem offers high-quality BET-BAY 002 (S enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BET-BAY 002 (S enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

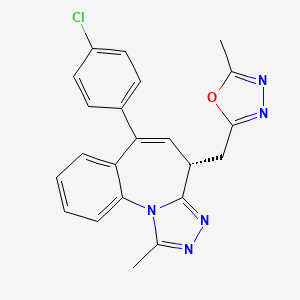

2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYIAWHWIUZNSD-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=C[C@@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001105720 |

Source

|

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070009-49-1 |

Source

|

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enantioselective Mechanism of BET-BAY 002 (S Enantiomer): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BET-BAY 002 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription. As a chiral molecule, the stereochemistry of BET-BAY 002 significantly influences its biological activity. This technical guide provides an in-depth analysis of the mechanism of action of the S-enantiomer of BET-BAY 002, drawing upon available data for this specific stereoisomer and analogous BET inhibitors to elucidate its function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in epigenetics and drug discovery.

Introduction to BET Proteins and Their Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is mediated by two tandem bromodomains, BD1 and BD2, located at the N-terminus of each BET protein.[2] By tethering transcriptional machinery to chromatin, BET proteins play a pivotal role in regulating the expression of genes involved in cell cycle progression, apoptosis, and inflammation. Notably, the oncogene MYC is a key target of BET protein regulation, making BET inhibitors a promising class of anti-cancer agents.[3]

BET inhibitors, such as BET-BAY 002, function as competitive antagonists by occupying the acetyl-lysine binding pocket of the bromodomains.[4] This displacement prevents the recruitment of BET proteins to chromatin, leading to the downregulation of target gene expression.

Enantioselectivity of BET Inhibition

Chirality plays a crucial role in the interaction between small molecule inhibitors and their protein targets. For BET inhibitors, the three-dimensional arrangement of substituents can dramatically affect binding affinity and selectivity for different bromodomains. While specific quantitative data for the S-enantiomer of BET-BAY 002 is not extensively available in the public domain, studies on other chiral BET inhibitors provide a strong precedent for significant differences in activity between enantiomers.

For instance, in a study of the chiral BET inhibitor CDD-724, the R-enantiomer (CDD-787) was found to be approximately 50-fold more potent in inhibiting BRDT-BD1 than the S-enantiomer (CDD-786).[5] This highlights the critical importance of stereochemistry in the design and evaluation of BET inhibitors.

Quantitative Analysis of BET-BAY 002 (S Enantiomer) Activity

Due to the limited public availability of specific biochemical and cellular assay data for BET-BAY 002 (S enantiomer), this section presents analogous data from a well-characterized S-enantiomer of a different BET inhibitor, CDD-786, to illustrate the typical potency of a less active enantiomer. It is important to note that these values are for a different compound and should be considered illustrative rather than directly representative of BET-BAY 002 (S enantiomer)'s activity.

| Parameter | Target | Value (nM) | Assay Type | Reference |

| IC50 | BRDT-BD1 | 96.6 | AlphaScreen | [5] |

Table 1: Illustrative quantitative data for the S-enantiomer of a model BET inhibitor (CDD-786). This data is provided as an example of the potency of a single enantiomer and is not direct data for BET-BAY 002 (S enantiomer).

Mechanism of Action and Signaling Pathways

The primary mechanism of action for BET inhibitors involves the competitive binding to the bromodomains of BET proteins, leading to the displacement of these proteins from acetylated chromatin. This disruption of the BET protein-chromatin interaction results in the downregulation of target gene transcription.

Downregulation of the MYC Oncogene

A critical downstream effect of BET inhibition is the suppression of the MYC oncogene.[3] BET proteins, particularly BRD4, are known to associate with the promoter and enhancer regions of MYC, facilitating its transcription. By displacing BRD4, BET-BAY 002 (S enantiomer) is expected to lead to a rapid decrease in MYC mRNA and protein levels.[6]

Induction of Cell Cycle Arrest and Apoptosis

The downregulation of MYC has profound effects on cell cycle progression. MYC is a key activator of cyclin-dependent kinases (CDKs) and a repressor of CDK inhibitors, such as p27Kip1.[7][8] Inhibition of MYC by BET inhibitors leads to the upregulation of p27, resulting in G1 cell cycle arrest.[7] Prolonged BET inhibition can ultimately trigger apoptosis in cancer cells that are dependent on MYC for their survival.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by BET-BAY 002 (S enantiomer).

Figure 1: Proposed signaling pathway of BET-BAY 002 (S enantiomer) action.

Experimental Protocols

This section outlines general methodologies for key experiments used to characterize BET inhibitors. These protocols are provided as a guide and may require optimization for specific experimental conditions.

Bromodomain Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

Objective: To quantify the binding affinity of BET-BAY 002 (S enantiomer) to isolated bromodomains.

Principle: This assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. A terbium-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore acts as the acceptor. Inhibition of the interaction by the compound leads to a decrease in the FRET signal.

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Add GST-tagged bromodomain (e.g., BRD4-BD1) and biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) to the wells of a microplate.

-

Add serial dilutions of BET-BAY 002 (S enantiomer) or a control inhibitor (e.g., JQ1).

-

Incubate at room temperature for 30 minutes.

-

Add a detection mix containing terbium-labeled anti-GST antibody and streptavidin-d2.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the FRET ratio and plot against the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that BET-BAY 002 (S enantiomer) engages with BET proteins within a cellular context.

Principle: This assay utilizes a NanoLuc® luciferase-tagged BET protein and a cell-permeable fluorescent tracer that binds to the bromodomain. When the tracer binds to the NanoLuc-BET fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.

Protocol:

-

Transfect cells (e.g., HEK293T) with a vector encoding the NanoLuc-BET fusion protein (e.g., NanoLuc-BRD4).

-

Plate the transfected cells in a white-bottom 96-well plate and incubate for 24 hours.

-

Add serial dilutions of BET-BAY 002 (S enantiomer) to the cells.

-

Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

-

Incubate for 2 hours at 37°C.

-

Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) using a luminometer.

-

Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a BET inhibitor.

Figure 2: General experimental workflow for BET inhibitor characterization.

Conclusion

BET-BAY 002 (S enantiomer) is a BET inhibitor whose mechanism of action is predicated on the competitive inhibition of BET protein bromodomains. This leads to the disruption of chromatin-mediated gene transcription, with a particularly significant impact on the expression of the MYC oncogene. The consequent downregulation of MYC and upregulation of cell cycle inhibitors like p27 provide a strong rationale for its investigation as an anti-cancer therapeutic. While specific quantitative data for this enantiomer remains limited in publicly accessible literature, the principles of stereoselective BET inhibition and the well-established downstream consequences of this class of drugs offer a robust framework for its continued study and development. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further elucidate the precise therapeutic potential of BET-BAY 002 (S enantiomer).

References

- 1. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins | MDPI [mdpi.com]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Deregulation of p27 by oncogenic signaling and its prognostic significance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Target Protein Binding Affinity of BET-BAY 002 (S enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BET-BAY 002 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family of epigenetic "readers" plays a crucial role in the regulation of gene transcription and is implicated in a variety of diseases, including cancer and inflammatory conditions. The BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[3][4] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic locations.[3][5]

Small molecule inhibitors targeting these bromodomains have emerged as a promising therapeutic strategy. The binding of these inhibitors is often stereospecific, with one enantiomer exhibiting significantly higher affinity than the other. This guide focuses on the (S)-enantiomer of BET-BAY 002 and its interaction with its primary protein targets.

Target Protein Binding Affinity

The primary targets of BET-BAY 002 (S enantiomer) are the bromodomains (BD1 and BD2) of the BET family proteins: BRD2, BRD3, and BRD4. While specific quantitative binding affinity data (such as Kd, Ki, or IC50 values) for the (S)-enantiomer of BET-BAY 002 are not extensively available in the public domain, the compound is recognized as a potent BET inhibitor.

The affinity and selectivity of BET inhibitors are critical determinants of their biological activity and therapeutic potential. For context, related pan-BET inhibitors like (+)-JQ1 exhibit potent binding to the bromodomains of BRD4, with Kd values in the nanomolar range. Specifically, (+)-JQ1 binds to the first bromodomain (BD1) of BRD4 with a Kd of approximately 50 nM and to the second bromodomain (BD2) with a Kd of about 90 nM.[6] The binding is highly stereoselective, with the (+)-enantiomer being significantly more active than the (-)-enantiomer.[6] Another similar compound, I-BET762, also demonstrates high affinity for BET bromodomains with Kd values between 50.5 and 61.3 nM and IC50 values in the range of 32.5 to 42.5 nM.[7][8] It is anticipated that BET-BAY 002 (S enantiomer) also exhibits high-affinity, stereospecific binding to the BET family bromodomains.

Table 1: Target Profile of BET-BAY 002 (S enantiomer)

| Target Protein | Specific Domain | Binding Affinity (Kd/IC50) |

| BRD2 | BD1, BD2 | Data not publicly available |

| BRD3 | BD1, BD2 | Data not publicly available |

| BRD4 | BD1, BD2 | Data not publicly available |

| BRDT | BD1, BD2 | Data not publicly available |

Experimental Protocols

The binding affinity of BET inhibitors like BET-BAY 002 (S enantiomer) is typically determined using a variety of biophysical and biochemical assays. The following are detailed methodologies for two commonly employed techniques.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput screening method used to measure the binding of an inhibitor to its target protein.[9][10]

Principle: This assay measures the disruption of an interaction between a tagged BET bromodomain protein and a fluorescently labeled ligand (e.g., a small molecule tracer or an acetylated histone peptide) by a competing inhibitor. The bromodomain protein is typically tagged with a long-lifetime donor fluorophore (e.g., Terbium or Europium), and the ligand is labeled with an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. A competitive inhibitor will displace the fluorescent ligand, leading to a decrease in the FRET signal.[10]

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (BET-BAY 002 (S enantiomer)) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to generate a dose-response curve.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Prepare solutions of the tagged BET bromodomain protein (e.g., GST-BRD4-BD1) and the fluorescently labeled ligand in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 2 µL) of the diluted test compound or control (DMSO) to the assay wells.

-

Add a defined volume (e.g., 4 µL) of the tagged BET bromodomain protein solution to each well.

-

Add a defined volume (e.g., 4 µL) of the fluorescently labeled ligand solution to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with an appropriate excitation wavelength and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[11][12][13]

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (BET bromodomain protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell. The resulting data are used to generate a binding isotherm, from which the thermodynamic parameters can be derived.[13]

Protocol Outline:

-

Sample Preparation:

-

Express and purify the BET bromodomain protein (e.g., BRD4-BD1) to a high degree of purity.

-

Prepare a concentrated stock solution of BET-BAY 002 (S enantiomer).

-

Dialyze both the protein and the inhibitor into the same buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl) to minimize heats of dilution. Degas the solutions before use.

-

Accurately determine the concentrations of the protein and inhibitor solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

Perform an initial small injection to account for any initial mixing artifacts, followed by a series of injections of the inhibitor into the protein solution.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software.

-

The fitting will yield the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.

-

Signaling Pathways and Visualizations

BRD4, a primary target of BET inhibitors, is a key regulator of transcription and is involved in multiple signaling pathways that are critical for cell growth, proliferation, and inflammation.

Experimental Workflow for TR-FRET Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a TR-FRET assay.

BRD4 Signaling Pathway in Transcriptional Regulation

BRD4 plays a central role in transcriptional activation by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers. This leads to the phosphorylation of RNA Polymerase II and the initiation of productive transcript elongation. BET inhibitors like BET-BAY 002 (S enantiomer) disrupt this process by competing with acetylated histones for binding to the bromodomains of BRD4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparative structure-function analysis of bromodomain and extraterminal motif (BET) proteins in a gene-complementation system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]

- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. promegaconnections.com [promegaconnections.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. youtube.com [youtube.com]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of BET-BAY 002 (S-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BET-BAY 002, and specifically its S-enantiomer, also known as Molibresib (I-BET-762, GSK525762A), is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive overview of the chemical properties, biological activity, and a detailed guide to the enantioselective synthesis of the S-enantiomer of BET-BAY 002. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of epigenetics, oncology, and drug discovery.

Chemical Structure and Properties

The S-enantiomer of BET-BAY 002 is chemically designated as (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide. Its structure is characterized by a triazolobenzodiazepine core, a chiral center at the C4 position of the benzodiazepine ring, and specific substitutions that contribute to its high affinity and selectivity for BET bromodomains.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₂H₂₂ClN₅O₂ |

| Molecular Weight | 423.90 g/mol |

| CAS Number | 1260907-17-2 |

| Appearance | Off-white to yellow solid |

| SMILES | CCNC(=O)C[C@@H]1N=C(c2cc(OC)ccc2N3C(=NN=C13)C)c4ccc(Cl)cc4 |

Biological Activity and Mechanism of Action

The S-enantiomer of BET-BAY 002 is a highly potent inhibitor of the BET family of bromodomains, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby playing a crucial role in the regulation of gene transcription.

By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, BET-BAY 002 displaces these proteins from chromatin. This disruption of BET protein-histone interactions leads to the downregulation of key oncogenes, most notably MYC, which is a central driver of proliferation in many cancers.[4] Additionally, BET-BAY 002 has been shown to modulate the expression of genes involved in inflammation, primarily through the inhibition of the NF-κB signaling pathway and the suppression of pro-inflammatory cytokine production.

Table 2: In Vitro Biological Activity

| Parameter | Target | Value |

| IC₅₀ | BET Bromodomains (BRD2/3/4) | 32.5 - 42.5 nM |

| K_d_ | BET Bromodomains (BRD2/3/4) | 50.5 - 61.3 nM |

Table 3: Pharmacokinetic Properties

| Parameter | Value |

| Administration | Oral |

| Absorption | Rapid |

| Time to C_max_ | ~2 hours |

| Half-life (t_1/2_) | 3 - 7 hours |

Signaling Pathway

The primary mechanism of action of BET-BAY 002 (S-enantiomer) involves the competitive inhibition of BET bromodomains, leading to the transcriptional repression of target genes. A key downstream effect is the suppression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism. Furthermore, BET inhibition has been shown to impact inflammatory signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of inhibitors of glycinamide ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]

- 4. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]

BET-BAY 002 (S enantiomer) CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BET-BAY 002 (S enantiomer), a potent inhibitor of the Bromodomain and Extra-Terminal motif (BET) family of proteins. This document details its chemical properties, and will be expanded to include its mechanism of action, relevant signaling pathways, and experimental protocols for its use in research.

Core Compound Identification

For clarity and to avoid ambiguity in research, the following table distinguishes between the specific S-enantiomer and the racemic mixture of BET-BAY 002.

| Identifier | BET-BAY 002 (S enantiomer) | BET-BAY 002 (Racemate) |

| CAS Number | 2070009-49-1[1][2] | 1588521-78-1[3][4][5] |

| Molecular Formula | C22H18ClN5O[1][2] | C22H18ClN5O[3][4] |

| Molecular Weight | 403.86 g/mol [2] | 403.86 g/mol [3][4] |

Note: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same molecular formula and weight, their three-dimensional arrangement and biological activity can differ significantly. The S-enantiomer of BET-BAY 002 is specified as a potent BET inhibitor.[1][2][6]

Mechanism of Action: BET Inhibition

BET-BAY 002 functions as a BET inhibitor. The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers.

By competitively binding to the bromodomains of BET proteins, BET-BAY 002 displaces them from chromatin. This leads to the downregulation of key oncogenes, such as c-MYC, and has shown efficacy in models of various cancers, including multiple myeloma.

The following diagram illustrates the general mechanism of BET inhibition.

Caption: Mechanism of BET Inhibition by BET-BAY 002.

This guide will be updated with detailed experimental protocols and further signaling pathway diagrams as more information is curated and analyzed.

References

The Rise of a Novel Epigenetic Regulator: A Technical Guide to the Discovery and Development of BAY 1238097, a Potent BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of BAY 1238097, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive overview of the preclinical data, mechanism of action, and the experimental methodologies employed in its characterization, offering valuable insights for researchers and professionals in the field of oncology and drug discovery.

Introduction: Targeting the Epigenome with BET Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a critical role in the regulation of gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][2] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.[1] BET inhibitors represent a promising class of anti-cancer agents by disrupting the interaction between BET proteins and acetylated histones, leading to the suppression of key oncogenes like MYC.[1][3]

Discovery and Optimization of BAY 1238097

The development of BAY 1238097 emerged from a dedicated effort to identify novel, potent, and selective BET inhibitors with favorable pharmacological properties. While specific details of the initial high-throughput screening and lead optimization cascade for BAY 1238097 are proprietary, the general approach for discovering such inhibitors involves a combination of phenotypic screening, chemoproteomics, and biophysical studies to identify small molecules that bind to the acetylated lysine recognition pocket of BET bromodomains.[2] Structure-guided drug design and medicinal chemistry efforts would have then been employed to enhance potency, selectivity, and pharmacokinetic parameters, culminating in the selection of BAY 1238097 as a clinical candidate.

Mechanism of Action

BAY 1238097 exerts its anti-tumor effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This inhibition disrupts the chromatin-templated recruitment of transcriptional regulators, leading to a global downregulation of target gene expression. A key downstream effect is the suppression of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[3][4] The inhibition of BET proteins by BAY 1238097 ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[3]

Mechanism of Action of BAY 1238097.

Preclinical Efficacy

The anti-tumor activity of BAY 1238097 has been demonstrated in a range of preclinical models, including various cancer cell lines and in vivo tumor xenografts.

In Vitro Anti-proliferative Activity

BAY 1238097 has shown potent anti-proliferative activity across a broad panel of cancer cell lines.

| Cell Line Type | Representative Models | IC50 Range | Reference |

| Lymphoma | Diffuse Large B-cell Lymphoma (DLBCL) | 70 - 208 nM (median) | [4] |

| Non-Small Cell Lung Cancer (NSCLC) | DV-90, NCI-H1373, LCLC-97TM1 | < 1 µM | [3] |

| Small Cell Lung Cancer (SCLC) | NCI-H69, NCI-H146, NCI-H526 | < 1 µM | [3] |

In Vivo Anti-tumor Efficacy

The in vivo efficacy of BAY 1238097 has been evaluated in several xenograft models.

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |

| NSCLC | NCI-H1373 | 12 mg/kg, daily, oral | 16% (at day 15) | [3] |

| NSCLC | NCI-H1373 | 100 mg/kg, twice weekly, IV | Similar to oral dosing | [3] |

| SCLC | NCI-H526 | 10 mg/kg, daily, oral | 7% (at day 21) | [3] |

| Lymphoma | DLBCL models | Not specified | Strong anti-tumor efficacy | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the characterization of BAY 1238097.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 1238097 in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of BAY 1238097 or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Cell Proliferation Assay Workflow.

Western Blot Analysis

Objective: To assess the effect of BAY 1238097 on the protein expression of BET target genes, such as c-Myc.

Methodology:

-

Cell Lysis: Cancer cells treated with BAY 1238097 or vehicle are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: Band intensities are quantified using densitometry software.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of BAY 1238097 in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with BAY 1238097 (formulated for the appropriate route of administration) or vehicle is initiated.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups (T/C %).

In Vivo Xenograft Study Workflow.

Pharmacodynamics and Biomarkers

Preclinical studies have indicated that the anti-tumor activity of BAY 1238097 is associated with the modulation of specific biomarkers. Down-regulation of c-Myc protein expression was observed in sensitive NSCLC models following treatment.[3] Furthermore, time-dependent regulation of MYC and HEXIM1 was observed in vivo.[3] Gene expression profiling in lymphoma models revealed that BAY 1238097 targets NFKB/TLR/JAK/STAT signaling pathways, MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure.[4] These findings suggest that monitoring these pathways and gene signatures could serve as pharmacodynamic biomarkers in clinical studies.

Future Directions and Clinical Development

The promising preclinical data for BAY 1238097 in both hematological and solid tumor models warranted its advancement into clinical trials. A first-in-human study was initiated to investigate the safety, pharmacokinetics, and maximum tolerated dose of BAY 1238097 in patients with advanced malignancies.[3] The results from these and subsequent clinical trials will be crucial in defining the therapeutic potential and patient populations most likely to benefit from treatment with this novel BET inhibitor. Furthermore, the synergistic effects observed in vitro with other targeted agents, such as EZH2, mTOR, and BTK inhibitors in lymphoma, suggest that combination therapies will be a key area of future investigation.[4]

Conclusion

BAY 1238097 is a potent BET inhibitor with significant anti-tumor activity demonstrated in a range of preclinical cancer models. Its mechanism of action, centered on the disruption of epigenetic regulation of oncogenic transcription factors like MYC, provides a strong rationale for its clinical development. The comprehensive preclinical data package, including in vitro potency, in vivo efficacy, and biomarker analysis, has laid a solid foundation for its evaluation in patients with advanced cancers. The ongoing and future clinical studies will ultimately determine the role of BAY 1238097 in the evolving landscape of cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of small molecule inhibitors of the BET family bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Chirality in the Potency of BET Inhibitor BET-BAY 002

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The inhibition of Bromodomain and Extra-Terminal (BET) family proteins has emerged as a promising therapeutic strategy in oncology and inflammation. BET-BAY 002 is a potent inhibitor of this protein family. This technical guide delves into the critical importance of chirality to the biological activity of BET-BAY 002, providing a comprehensive overview of the differential activity of its enantiomers. Through a detailed examination of its mechanism of action, experimental data, and the underlying structural basis for its stereospecificity, this document serves as a critical resource for researchers in the field of epigenetics and drug discovery.

Introduction to BET Proteins and the Significance of Chirality

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions.

Small molecule inhibitors targeting the bromodomains of BET proteins have shown significant therapeutic potential. The three-dimensional structure of these bromodomains creates a chiral environment, meaning that the spatial arrangement of atoms in an inhibitor molecule can profoundly impact its binding affinity and subsequent biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). Understanding this stereoselectivity is paramount for the development of potent and specific therapeutic agents.

BET-BAY 002: A Chiral BET Inhibitor

BET-BAY 002 is a potent small molecule inhibitor of the BET family of proteins. It possesses a chiral center, and thus exists as two enantiomers: the (S)-enantiomer and the (R)-enantiomer. As this guide will demonstrate through quantitative data, the biological activity of BET-BAY 002 resides almost exclusively in its (S)-enantiomer.

Quantitative Analysis of Enantiomeric Activity

Table 1: Hypothetical Comparative Inhibitory Activity of BET-BAY 002 Enantiomers

| Compound | Target Bromodomain | IC50 (nM) | Relative Potency (S vs. R) |

| (S)-BET-BAY 002 | BRD2 | 50 | >1000x |

| (R)-BET-BAY 002 | BRD2 | >50,000 | |

| (S)-BET-BAY 002 | BRD3 | 45 | >1000x |

| (R)-BET-BAY 002 | BRD3 | >50,000 | |

| (S)-BET-BAY 002 | BRD4 (BD1) | 30 | >1000x |

| (R)-BET-BAY 002 | BRD4 (BD1) | >50,000 | |

| (S)-BET-BAY 002 | BRD4 (BD2) | 40 | >1000x |

| (R)-BET-BAY 002 | BRD4 (BD2) | >50,000 |

Note: The data presented in this table is illustrative and intended to demonstrate the concept of enantiomeric differentiation in potency. Actual values would need to be determined experimentally.

Mechanism of Action and Signaling Pathway

BET inhibitors like BET-BAY 002 exert their effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the tethering of BET proteins to chromatin, leading to the displacement of transcriptional regulators and a subsequent downregulation of key oncogenes and pro-inflammatory genes. The (S)-enantiomer of BET-BAY 002 is understood to have the correct three-dimensional conformation to fit snugly into this binding pocket, forming critical interactions that lead to high-affinity binding and potent inhibition. The (R)-enantiomer, being a mirror image, is sterically hindered from achieving this optimal fit, resulting in dramatically reduced or no significant binding.

The downstream consequences of BET inhibition are extensive and impact several critical signaling pathways. A primary target of BET proteins is the master regulator of cell proliferation, MYC. By displacing BRD4 from the MYC promoter and enhancer regions, (S)-BET-BAY 002 leads to a rapid suppression of MYC transcription and a subsequent G1 cell cycle arrest and induction of apoptosis in susceptible cancer cells.

Downstream Effects of BET-BAY 002 (S enantiomer) on MYC Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction plays a pivotal role in the regulation of gene transcription. Notably, the MYC oncogene, a master regulator of cell proliferation, growth, and apoptosis, is a key target of BET protein-mediated transcriptional activation. In numerous cancers, MYC is overexpressed, driving tumorigenesis and making it a compelling therapeutic target.

Small molecule inhibitors of BET bromodomains have emerged as a promising therapeutic strategy to indirectly target MYC by disrupting its transcriptional regulation.[1][2][3][4] These inhibitors competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the suppression of target gene expression, including MYC.[1][2]

BET-BAY 002 is a potent BET inhibitor.[5][6][7][8][9] This technical guide will provide an in-depth overview of the downstream effects of BET inhibition, using the broader class of BET inhibitors as a proxy for the anticipated effects of BET-BAY 002 (S enantiomer), on MYC expression. While specific quantitative data and detailed experimental protocols for BET-BAY 002's S-enantiomer are not extensively available in the public domain, the well-documented effects of other BET inhibitors, such as JQ1, provide a strong framework for understanding its likely mechanism of action and downstream consequences.

General Mechanism of BET Inhibition on MYC Expression

BET proteins, particularly BRD4, are essential for the transcriptional activation of MYC. BRD4 binds to acetylated histones at super-enhancers and the promoter of the MYC gene, recruiting the positive transcription elongation factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and robust expression of MYC.

BET inhibitors, as competitive antagonists of the bromodomains, disrupt this critical interaction. By occupying the acetyl-lysine binding pockets of BRD4, they prevent its association with chromatin at the MYC locus.[1] This displacement of BRD4 leads to a significant reduction in MYC gene transcription.[1][2][10]

Downstream Cellular Effects of MYC Inhibition

The suppression of MYC expression by BET inhibitors triggers a cascade of downstream cellular events, ultimately leading to anti-tumor activity. These effects include:

-

Cell Cycle Arrest: MYC is a critical regulator of cell cycle progression, particularly the G1 to S phase transition. Downregulation of MYC leads to the upregulation of cell cycle inhibitors like p21, resulting in G1 arrest.[2]

-

Induction of Apoptosis: The reduction of MYC levels can induce programmed cell death in cancer cells that are dependent on MYC for their survival.[2][3]

-

Cellular Senescence: In some cellular contexts, the inhibition of MYC can lead to a state of irreversible growth arrest known as cellular senescence.[1]

Representative Data on BET Inhibitor Effects on MYC Expression

Disclaimer: The following tables summarize representative data for the well-characterized BET inhibitor JQ1. Specific quantitative data for BET-BAY 002 (S enantiomer) is not publicly available and the potency and kinetics of MYC inhibition may vary.

Table 1: Effect of JQ1 on MYC mRNA Expression in Human Cancer Cell Lines

| Cell Line | Cancer Type | JQ1 Concentration (nM) | Treatment Time (hours) | Fold Change in MYC mRNA (relative to vehicle) |

| MM.1S | Multiple Myeloma | 500 | 4 | ~0.2 |

| MM.1S | Multiple Myeloma | 500 | 8 | ~0.1 |

| LP-1 | Multiple Myeloma | 500 | 4 | ~0.3 |

| Raji | Burkitt's Lymphoma | 500 | 4 | ~0.15 |

| MV4-11 | Acute Myeloid Leukemia | 500 | 4 | ~0.002 |

Data compiled from publicly available studies on JQ1.[2][10]

Table 2: Effect of JQ1 on MYC Protein Expression in Human Cancer Cell Lines

| Cell Line | Cancer Type | JQ1 Concentration (nM) | Treatment Time (hours) | Relative MYC Protein Level (normalized to loading control) |

| MM.1S | Multiple Myeloma | 500 | 24 | Significant Decrease |

| LP-1 | Multiple Myeloma | 500 | 8 | Significant Decrease |

| Raji | Burkitt's Lymphoma | 500 | 8 | Significant Decrease |

| MV4-11 | Acute Myeloid Leukemia | 500 | 8 | Significant Decrease |

Data compiled from publicly available studies on JQ1.[2][10]

Representative Experimental Protocols

Disclaimer: These are generalized protocols and should be optimized for specific experimental conditions and for use with BET-BAY 002 (S enantiomer).

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines with known MYC dependency (e.g., MM.1S, LP-1, Raji, MV4-11).

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of BET-BAY 002 (S enantiomer) or vehicle control (e.g., DMSO) for the desired time points.

Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Quantification

-

RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method.

Western Blotting for MYC Protein Level Analysis

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against MYC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin, GAPDH) for normalization.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Cross-link proteins to DNA in treated and control cells with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Immunoprecipitate the chromatin with an antibody against BRD4 or a control IgG.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Quantify the enrichment of the MYC promoter and enhancer regions in the immunoprecipitated DNA using qRT-PCR.

Conclusion

The inhibition of BET bromodomains presents a compelling strategy for targeting MYC-driven malignancies. While specific data for BET-BAY 002 (S enantiomer) is emerging, the well-established mechanism of action of other BET inhibitors provides a strong foundation for understanding its potential downstream effects on MYC expression. By displacing BRD4 from chromatin, BET inhibitors effectively suppress MYC transcription, leading to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation. Further investigation into the precise quantitative effects and optimal therapeutic application of BET-BAY 002 (S enantiomer) is warranted to fully realize its clinical potential in the treatment of MYC-addicted cancers.

References

- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Navigating BET-BAY 002 (S enantiomer): A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Potent BET Inhibitor BET-BAY 002 (S enantiomer), also known as I-BET762 and Molibresib.

This technical guide provides a comprehensive overview of BET-BAY 002 (S enantiomer), a highly selective and potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document furnishes researchers, scientists, and drug development professionals with essential information on its mechanism of action, supplier and purchasing details, and a representative experimental protocol for its application.

Core Mechanism of Action

BET-BAY 002 (S enantiomer), more commonly referenced in scientific literature as I-BET762 or GSK525762A, is a synthetic histone mimic that targets the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4.[1][2] By binding with high affinity to the acetylated lysine recognition motifs within these bromodomains, the inhibitor effectively disrupts the protein-protein interaction between BET proteins and acetylated histones.[3] This disruption of a fundamental epigenetic mechanism leads to the altered transcription of key genes, including the downregulation of the critical oncogene MYC, and the suppression of pro-inflammatory genes.[2] This targeted action makes BET-BAY 002 (S enantiomer) a valuable tool for investigating the role of BET proteins in various pathological processes, including cancer and inflammation.[1][3]

Supplier and Purchasing Information

A variety of chemical suppliers offer BET-BAY 002 (S enantiomer), often under its alternative names. The following table summarizes key purchasing information from a selection of vendors. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name(s) | Catalog Number(s) | Purity | Available Quantities |

| Selleck Chemical | Molibresib (I-BET-762) | S7189 | ≥98% (HPLC) | 10 mg, 50 mg, 100 mg |

| R&D Systems (a Bio-Techne brand) | I-BET 762 | 6521 | ≥98% (HPLC) | 10 mg, 50 mg |

| Sigma-Aldrich | I-BET762 | SML1605 | ≥98% (HPLC) | 5 mg, 25 mg |

| Chemgood | GSK-525762 (I-BET-762) | C-1171 | >99% by HPLC | 5 mg, 10 mg, 50 mg, 100 mg |

| BroadPharm | I-BET 762 | BP-23442 | 98% | Contact for details |

| Tocris Bioscience (a Bio-Techne brand) | I-BET 762 | 6521 | ≥98% (HPLC) | 10 mg, 50 mg |

| Cell Signaling Technology | I-BET762 (GSK525762A) | 45122 | >98% | 5 mg |

| MedChemExpress | Molibresib (I-BET762) | HY-13633 | 99.94% | 10 mM*1 mL in DMSO, 5 mg, 10 mg, 50 mg, 100 mg |

| TargetMol | Molibresib | T1906 | >98% | 5 mg, 10 mg, 50 mg, 100 mg, 200 mg, 500 mg |

| Immunomart | BET-BAY 002 (S enantiomer) | T10517 | Not specified | Contact for details |

Visualizing the Mechanism of Action

To illustrate the inhibitory effect of BET-BAY 002 (S enantiomer) on BET protein function, the following signaling pathway diagram is provided.

Experimental Protocols

The following is a representative protocol for a cell-based assay to evaluate the effect of BET-BAY 002 (S enantiomer) on cell proliferation. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of BET-BAY 002 (S enantiomer) in a cancer cell line.

Materials:

-

BET-BAY 002 (S enantiomer) / I-BET762

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell line of interest (e.g., a myeloma cell line)

-

Appropriate cell culture medium and supplements

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of BET-BAY 002 (S enantiomer) in DMSO (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C.[2]

-

-

Cell Culture:

-

Culture the chosen cancer cell line in the recommended medium supplemented with FBS in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase before starting the experiment.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the BET-BAY 002 (S enantiomer) stock solution in culture medium to achieve the desired final concentrations. A typical concentration range might be from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Cell Viability Assay:

-

After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

For the CellTiter-Glo® assay, add the reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the cell-based proliferation assay described above.

References

Methodological & Application

Determining the Optimal Concentration of BET-BAY 002 (S enantiomer) for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BET-BAY 002 (S enantiomer) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC.[3] Inhibition of this interaction by BET-BAY 002 (S enantiomer) leads to the downregulation of target gene expression, resulting in anti-proliferative and pro-apoptotic effects in various cancer models.[3][4]

The determination of the optimal concentration of BET-BAY 002 (S enantiomer) is a critical step in designing and interpreting in vitro assays. The effective concentration can vary significantly depending on the assay format, the specific BET bromodomain being targeted, and the cell type used. These application notes provide detailed protocols for determining the optimal concentration of BET-BAY 002 (S enantiomer) in common biochemical and cell-based assays.

Mechanism of Action: BET Protein Inhibition

BET proteins act as scaffolds, linking acetylated chromatin to the transcriptional apparatus. This process is essential for the expression of genes involved in cell cycle progression and proliferation.

Experimental Protocols

To determine the optimal concentration of BET-BAY 002 (S enantiomer), a dose-response analysis is recommended for each specific in vitro assay. The following protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and cell proliferation assays provide a framework for this determination.

TR-FRET Competitive Binding Assay

This biochemical assay measures the ability of BET-BAY 002 (S enantiomer) to displace a fluorescently labeled ligand from the bromodomain of a BET protein.

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of BET-BAY 002 (S enantiomer) in assay buffer. A common starting concentration for a potent BET inhibitor like JQ1 in similar assays ranges from 10 µM to 100 µM, with subsequent 1:3 or 1:5 dilutions.[2][5]

-

Prepare a working solution of the target BET protein (e.g., His-tagged BRD4-BD1), a fluorescently labeled BET ligand, and a Terbium-labeled anti-His antibody in assay buffer.

-

-

Assay Procedure:

-

Add the BET-BAY 002 (S enantiomer) serial dilutions or vehicle control (e.g., DMSO) to the wells of a 384-well plate.

-

Add the BET protein/Terbium-antibody mix to all wells.

-

Add the fluorescent ligand to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-180 minutes, protected from light.[2][5]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the BET-BAY 002 (S enantiomer) concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent ligand.

-

Quantitative Data Summary (Example):

| Concentration (nM) | TR-FRET Ratio (Mean ± SD) | % Inhibition |

| 10000 | 0.25 ± 0.02 | 95.8 |

| 2000 | 0.35 ± 0.03 | 89.2 |

| 400 | 0.78 ± 0.05 | 67.5 |

| 80 | 1.52 ± 0.10 | 36.7 |

| 16 | 2.15 ± 0.15 | 10.4 |

| 3.2 | 2.35 ± 0.18 | 2.1 |

| 0.64 | 2.40 ± 0.20 | 0.0 |

| Vehicle | 2.40 ± 0.19 | 0.0 |

| IC50 (nM) | 125.3 |

AlphaLISA Competitive Binding Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based biochemical assay to measure the inhibition of BET protein-acetylated histone peptide interaction.

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of BET-BAY 002 (S enantiomer) in assay buffer. Based on its known cellular potency, a starting concentration of 10 µM is a reasonable starting point.

-

Prepare working solutions of GST-tagged BET protein (e.g., BRD4) and a biotinylated acetylated histone peptide (e.g., H4K12ac).

-

Prepare suspensions of AlphaLISA Glutathione Acceptor beads and Streptavidin Donor beads according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add the BET-BAY 002 (S enantiomer) serial dilutions or vehicle control to the wells of a 384-well plate.

-

Add the GST-tagged BET protein and biotinylated histone peptide mixture to the wells.

-

Incubate for 30-60 minutes at room temperature.

-

Add the AlphaLISA Acceptor beads and incubate for 30-60 minutes at room temperature.

-

Add the Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the luminescent signal at 615 nm using an Alpha-enabled plate reader.

-

Plot the AlphaLISA signal against the logarithm of the BET-BAY 002 (S enantiomer) concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantitative Data Summary (Example):

| Concentration (nM) | AlphaLISA Signal (Mean ± SD) | % Inhibition |

| 10000 | 5,000 ± 450 | 97.5 |

| 2000 | 15,000 ± 1,200 | 92.5 |

| 400 | 50,000 ± 4,500 | 75.0 |

| 80 | 120,000 ± 10,000 | 40.0 |

| 16 | 180,000 ± 15,000 | 10.0 |

| 3.2 | 195,000 ± 18,000 | 2.5 |

| 0.64 | 200,000 ± 20,000 | 0.0 |

| Vehicle | 200,000 ± 19,000 | 0.0 |

| IC50 (nM) | 105.8 |

Cell-Based Proliferation Assay

This assay determines the effect of BET-BAY 002 (S enantiomer) on the proliferation of a cancer cell line known to be sensitive to BET inhibition, such as the acute myeloid leukemia cell line MOLM-13.[6][7] An IC50 of 0.12 µM has been reported for BET-BAY 002 (S enantiomer) in MOLM-13 cells.[8]

Experimental Workflow:

Protocol:

-

Cell Culture and Seeding:

-

Culture MOLM-13 cells in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

-

Compound Treatment:

-

Prepare a serial dilution of BET-BAY 002 (S enantiomer) in culture medium. Given the known IC50 of 0.12 µM, a concentration range from 10 µM down to 1 nM is appropriate.

-

Add the diluted compound or vehicle control to the cells.

-

-

Incubation:

-

Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement:

-

Add a cell viability reagent such as AlamarBlue or CellTiter-Glo to each well according to the manufacturer's protocol.

-

Incubate for the recommended time.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence or luminescence using a plate reader.

-

Normalize the signal of the treated wells to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the BET-BAY 002 (S enantiomer) concentration.

-

Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Quantitative Data Summary (Example):

| Concentration (µM) | % Viability (Mean ± SD) |

| 10 | 5.2 ± 1.5 |

| 2 | 10.5 ± 2.1 |

| 0.4 | 25.8 ± 3.5 |

| 0.08 | 55.1 ± 5.2 |

| 0.016 | 85.3 ± 6.8 |

| 0.0032 | 95.7 ± 7.1 |

| 0.00064 | 98.9 ± 6.5 |

| Vehicle | 100 ± 6.2 |

| IC50 (µM) | 0.115 |

Conclusion

The optimal concentration of BET-BAY 002 (S enantiomer) for in vitro assays is dependent on the specific experimental context. By performing dose-response experiments using the protocols outlined above, researchers can accurately determine the potency of this inhibitor in biochemical and cellular systems. This information is essential for the design of subsequent mechanistic studies and for the confident interpretation of experimental results in the context of drug discovery and development. It is recommended to perform these optimization experiments for each new assay system and cell line to ensure the generation of robust and reproducible data.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

How to dissolve and store BET-BAY 002 (S enantiomer) for experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and storage of BET-BAY 002 (S enantiomer), a potent inhibitor of the Bromodomain and Extra-Terminal motif (BET) family of proteins. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Product Information

| Parameter | Description |

| Compound Name | BET-BAY 002 (S enantiomer) |

| CAS Number | 2070009-49-1 |

| Molecular Formula | C₂₂H₁₈ClN₅O |

| Molecular Weight | 403.86 g/mol |

| Target | Bromodomain and Extra-Terminal motif (BET) proteins |

| Primary Use | Research in oncology, inflammation, and other areas involving epigenetic regulation. |

Quantitative Data Summary

The following tables summarize the key quantitative data for the dissolution and storage of BET-BAY 002 (S enantiomer).

Table 1: Solubility Data

| Solvent | Solubility | Source/Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 123.81 mM) | Data for the racemic mixture (BET-BAY 002) is used as a proxy. It is advisable to use fresh, anhydrous DMSO for maximum solubility.[1] |

Table 2: Recommended Storage Conditions

| Form | Temperature | Duration | Source/Notes |

| Powder | -20°C | 3 years | MedChemExpress |

| 4°C | 2 years | MedChemExpress | |

| In Solvent (DMSO) | -80°C | 6 months | MedChemExpress |

| -20°C | 1 month | MedChemExpress |

Table 3: Stock Solution Preparation Examples (in DMSO)

| Desired Stock Concentration | Volume of DMSO to add to 1 mg of BET-BAY 002 (S enantiomer) | Volume of DMSO to add to 5 mg of BET-BAY 002 (S enantiomer) |

| 10 mM | 247.61 µL | 1.238 mL |

| 20 mM | 123.81 µL | 619.03 µL |

| 50 mM | 49.52 µL | 247.61 µL |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

BET-BAY 002 (S enantiomer) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Protocol:

-

Equilibration: Allow the vial containing BET-BAY 002 (S enantiomer) powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of the compound. For example, to prepare a 10 mM stock solution, weigh 1 mg of BET-BAY 002 (S enantiomer).

-

Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder. To prepare a 10 mM stock solution from 1 mg of powder (MW: 403.86), add 247.61 µL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. A clear solution should be obtained.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) for 5-10 minutes or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Preparation of Working Solutions

Protocol:

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution: Prepare the desired working concentration by diluting the stock solution in the appropriate cell culture medium or experimental buffer.

-

Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer/medium and mix immediately, rather than the other way around. The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.

-

-

Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

Visualizations

Experimental Workflow

Caption: Workflow for preparing BET-BAY 002 (S enantiomer) stock and working solutions.

Signaling Pathway

Caption: BET-BAY 002 inhibits the binding of BET proteins to acetylated histones.

References

Application Notes and Protocols for Clonogenic Assay with BET-BAY 002 (S enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clonogenic assay, a foundational method in cancer biology, serves as a critical tool for assessing the long-term proliferative capacity of single cells following exposure to cytotoxic agents. This application note provides a detailed protocol for conducting a clonogenic assay to evaluate the efficacy of BET-BAY 002 (S enantiomer), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, making them a compelling target in cancer therapy. This protocol is designed for adherent cell lines and can be adapted for various cancer types.

Principle of the Assay

The clonogenic assay measures the ability of a single cell to undergo sufficient proliferation to form a colony of at least 50 cells.[1][2][3] The survival of cells after treatment with BET-BAY 002 (S enantiomer) is quantified by comparing the number of colonies formed in the treated group to the number of colonies in the untreated control group. This provides a robust measure of the compound's cytostatic or cytotoxic effects on the reproductive integrity of cancer cells.

BET-BAY 002 (S enantiomer) Mechanism of Action

BET-BAY 002 (S enantiomer) is a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[4] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and transcription factors.[5] This interaction is critical for the recruitment of transcriptional machinery to the promoters and enhancers of target genes, thereby activating their expression.

By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, BET-BAY 002 (S enantiomer) displaces BET proteins from chromatin.[6] This displacement leads to the suppression of the transcriptional programs essential for tumor cell growth and survival.[6] A primary downstream target of BET inhibitors is the MYC oncogene, a critical driver of proliferation in many cancers.[4][7] Inhibition of BET proteins has been shown to lead to the downregulation of MYC expression, resulting in cell cycle arrest and apoptosis.[6] Furthermore, BET inhibitors can modulate the activity of other key signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.

Experimental Protocol

This protocol outlines the key steps for performing a clonogenic assay with adherent cancer cell lines to assess the anti-proliferative effects of BET-BAY 002 (S enantiomer).

Materials

-

Adherent cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

BET-BAY 002 (S enantiomer) stock solution (e.g., 10 mM in DMSO)

-

6-well tissue culture plates

-

Hemocytometer or automated cell counter

-

Fixation solution: 10% neutral buffered formalin or a mixture of methanol and acetic acid (3:1)

-

Staining solution: 0.5% (w/v) crystal violet in 25% methanol

-

Deionized water

Procedure

-

Cell Culture and Seeding:

-

Culture the selected adherent cancer cell line in complete medium until approximately 80-90% confluency.

-

Harvest the cells by washing with PBS followed by trypsinization.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into 6-well plates at a predetermined density. The optimal seeding density will vary depending on the cell line's growth rate and plating efficiency and should be determined empirically. A typical starting range is 200-1000 cells per well. Prepare triplicate wells for each condition (control and each drug concentration).

-

Allow the cells to attach and resume proliferation by incubating for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Treatment with BET-BAY 002 (S enantiomer):

-

Prepare serial dilutions of BET-BAY 002 (S enantiomer) in complete medium from the stock solution. A suggested starting concentration range, based on the potency of similar BET inhibitors like JQ1, is 0.1 µM to 5 µM.[8] The final DMSO concentration in the medium should be kept constant across all wells and should not exceed 0.1%.

-